molecular formula C10H11N3O2S2 B8772578 1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- CAS No. 64824-79-9

1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)-

Cat. No.: B8772578
CAS No.: 64824-79-9
M. Wt: 269.3 g/mol
InChI Key: GKLYGEGLNUHNLL-UHFFFAOYSA-N
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Description

1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzenesulphonyl group at position 4 and a methylsulphanyl group at position 5, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often require the use of catalysts such as silver or copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The methylsulphanyl group can be oxidized to a sulfone under appropriate conditions.

    Reduction: The benzenesulphonyl group can be reduced to a benzyl group using strong reducing agents.

    Substitution: The amino group at position 3 can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, benzyl-substituted compounds, and various substituted pyrazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- involves its interaction with specific molecular targets. The benzenesulphonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The methylsulphanyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2H-pyrazol-3-ylamine: Similar structure but lacks the benzenesulphonyl and methylsulphanyl groups.

    4-Methyl-2H-pyrazol-3-ylamine: Similar core structure but different substituents.

Uniqueness

1H-Pyrazol-3-amine, 5-(methylthio)-4-(phenylsulfonyl)- is unique due to the presence of both benzenesulphonyl and methylsulphanyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

64824-79-9

Molecular Formula

C10H11N3O2S2

Molecular Weight

269.3 g/mol

IUPAC Name

4-(benzenesulfonyl)-3-methylsulfanyl-1H-pyrazol-5-amine

InChI

InChI=1S/C10H11N3O2S2/c1-16-10-8(9(11)12-13-10)17(14,15)7-5-3-2-4-6-7/h2-6H,1H3,(H3,11,12,13)

InChI Key

GKLYGEGLNUHNLL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NNC(=C1S(=O)(=O)C2=CC=CC=C2)N

Origin of Product

United States

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